4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde
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Overview
Description
4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound characterized by the presence of bromine, trifluoromethyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the bromination of 2-(trifluoromethyl)thiazole. One common method includes the reaction of 2-(trifluoromethyl)thiazole with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-2-(trifluoromethyl)thiazole or 4-thio-2-(trifluoromethyl)thiazole can be formed.
Oxidation Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-methanol.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)thiazole: Similar structure but lacks the aldehyde group.
4-Bromo-2-(trifluoromethyl)thiazole: Similar structure but lacks the aldehyde group.
Uniqueness: 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the bromine and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NOS/c6-3-2(1-11)12-4(10-3)5(7,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMONSGAQHRSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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